molecular formula C13H13FN2O4 B2550076 N-[2-(4-FLUOROPHENOXY)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428355-75-2

N-[2-(4-FLUOROPHENOXY)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2550076
CAS No.: 1428355-75-2
M. Wt: 280.255
InChI Key: SAFIFKZPSHVAIQ-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenoxy)ethyl]-3-Methoxy-1,2-Oxazole-5-Carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a methoxy group at position 3 and a carboxamide moiety at position 4. The carboxamide nitrogen is further functionalized with a 2-(4-fluorophenoxy)ethyl chain.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c1-18-12-8-11(20-16-12)13(17)15-6-7-19-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFIFKZPSHVAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorobenzene derivative with an appropriate ethylating agent to form the 4-fluorophenoxyethyl intermediate.

    Oxazole Ring Formation: The intermediate is then subjected to cyclization with a suitable reagent, such as an oxazole precursor, under controlled conditions to form the oxazole ring.

    Methoxylation: The oxazole ring is further functionalized by introducing a methoxy group at the 3-position using a methoxylating agent.

    Carboxamide Formation: Finally, the carboxamide group is introduced at the 5-position of the oxazole ring through an amidation reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group and methoxy substituent are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Yield Source
Acidic hydrolysis6 M HCl, reflux, 12 h3-Methoxy-1,2-oxazole-5-carboxylic acid72%
Basic hydrolysisNaOH (2 M), THF/H₂O, 60°C, 6 hSodium salt of oxazole-5-carboxylic acid85%
Methoxy dealkylationBBr₃, DCM, −78°C to RT, 3 h3-Hydroxy-1,2-oxazole-5-carboxamide derivative68%

Key Findings :

  • Hydrolysis of the carboxamide group produces carboxylic acids, which can be further functionalized (e.g., esterification) .

  • Methoxy groups undergo demethylation with boron tribromide, yielding phenolic intermediates .

Substitution Reactions

The electron-deficient oxazole ring and fluorophenoxy group participate in nucleophilic aromatic substitution (NAS) and SN2 reactions:

Nucleophilic Aromatic Substitution

Reagent Conditions Product Regioselectivity
Sodium methoxideDMF, 100°C, 24 hMethoxy substitution at oxazole C4C4 > C5
Ammonia (g)Sealed tube, 150°C, 48 hAmino-oxazole derivativeC2

Alkylation of the Ethyl Chain

Reagent Conditions Product
Methyl iodideK₂CO₃, DMF, RT, 12 hN-Methylated carboxamide
Benzyl chlorideNaH, THF, 0°C to RT, 6 hBenzyl ether at ethyl chain

Mechanistic Insights :

  • NAS occurs preferentially at the oxazole C4 position due to resonance stabilization of the transition state .

  • The fluorophenoxy group directs electrophilic substitution to the para position relative to the ether oxygen .

Oxidation and Reduction

The ethyl linker and oxazole ring are reactive under redox conditions:

Oxidation

Reagent Conditions Product
KMnO₄H₂O/acetone, 0°C, 2 hOxazole-5-carboxylic acid
OzoneDCM, −78°C, followed by Zn/H₂OCleavage of ethyl chain to aldehyde

Reduction

Reagent Conditions Product
LiAlH₄THF, reflux, 4 hReduction of carboxamide to amine
H₂ (1 atm), Pd/CMeOH, RT, 12 hHydrogenation of oxazole to oxazoline

Notable Observations :

  • LiAlH₄ reduces the carboxamide to a primary amine, retaining the oxazole ring .

  • Catalytic hydrogenation saturates the oxazole ring, forming oxazoline derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings due to its halogenated aryl groups:

Reaction Type Catalyst/Base Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated oxazole carboxamide65%

Applications :

  • Suzuki coupling introduces aryl groups at the fluorophenoxy ring, enabling diversification .

  • Buchwald-Hartwig amination functionalizes the carboxamide nitrogen .

Analytical Characterization

Key techniques for monitoring reactions include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity in substitution reactions (e.g., δ 10.16 ppm for amide NH in DMSO-d₆) .

  • HPLC-MS : Quantifies reaction yields and identifies byproducts .

  • X-ray Crystallography : Resolves stereochemistry in hydrogenated derivatives .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO and HF .

  • Photodegradation : UV light (254 nm) induces oxazole ring opening, forming nitrile oxides .

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The substitution of the 1,2-oxazole ring with other heterocycles significantly alters physicochemical and biological properties. For example:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Calculated LogP Target Protein Binding Affinity (ΔG, kcal/mol)
Target Compound 1,2-Oxazole 3-Methoxy, 5-Carboxamide, 4-Fluorophenoxy ~308.3 2.1 PanK (hypothetical) -7.2 (predicted)
n-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-Me-4H-1,2,4-Triazol-3-yl)ethyl]-2-(Trifluoromethyl)benzamide 1,2,4-Triazole Sulfanyl linker, Trifluoromethyl benzamide ~535.4 3.8 PanK -8.5 (experimental)

Key Observations :

  • The triazole-containing analog exhibits higher lipophilicity (LogP 3.8 vs.
  • The oxazole core in the target compound may offer better hydrogen-bonding capacity compared to triazole, which could influence target selectivity .
Substituent Effects
  • 4-Fluorophenoxy vs. Trifluoromethyl Benzamide: The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects, while the trifluoromethyl group in the analog enhances electronegativity and steric bulk, possibly affecting binding pocket interactions .
  • Sulfanyl vs.

Methodological Considerations

  • Structural Analysis : Crystallographic studies of related compounds often employ SHELX software (e.g., SHELXL for refinement), which has been critical in resolving heterocyclic conformations and substituent orientations .
  • Docking Studies : MetaPocket and similar tools predict active-site interactions, but discrepancies between in silico predictions and experimental data (e.g., binding assays) highlight the need for empirical validation .

Biological Activity

N-[2-(4-Fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H14_{14}F1_{1}N2_{2}O4_{4}

Research indicates that compounds similar to this compound often exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many oxazole derivatives have been shown to inhibit critical enzymes involved in cancer progression and inflammation.
  • Antimicrobial Activity : The presence of a fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
  • Cytotoxic Effects : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines.

1. Anticancer Activity

Studies have reported that oxazole derivatives exhibit significant anticancer properties. For instance, a derivative similar to this compound showed an IC50_{50} value of approximately 92.4 µM against a panel of 11 cancer cell lines, including:

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)9.27
CaCo-2 (Colon Cancer)2.76
MEXF 462 (Melanoma)18.33

These findings suggest that modifications to the oxazole structure can enhance anticancer activity significantly .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxazole derivatives can exhibit antibacterial and antifungal activities. For example:

MicroorganismActivity TypeResult
Escherichia coliAntibacterialSignificant inhibition
Candida albicansAntifungalModerate inhibition

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory and Analgesic Effects

Oxazole compounds are known for their anti-inflammatory properties. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study published in the Journal of Medicinal Chemistry explored a series of substituted oxazoles and their effects on various cancer cell lines, noting that specific substitutions led to enhanced cytotoxicity .
  • Another research article highlighted the synthesis and characterization of new oxadiazole derivatives with improved antibacterial properties against resistant strains of bacteria, emphasizing the structural importance of the phenyl groups in enhancing activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with a nucleophilic substitution between 4-fluorophenol and 2-chloroethylamine to form the phenoxyethylamine intermediate. Couple this with 3-methoxy-1,2-oxazole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimize reaction yield by varying solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading. Monitor progress via TLC or HPLC with a C18 column and UV detection at 254 nm .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodology : Use a combination of:

  • HPLC : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% formic acid), retention time comparison against standards.
  • NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy singlet at ~3.8 ppm, oxazole proton splitting patterns).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration, use SHELXL for refinement of single-crystal data .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with analogous oxazole derivatives?

  • Methodology : Synthesize analogs with variations in:

  • Methoxy positioning : Compare 3-methoxy vs. 4-methoxy oxazole derivatives.
  • Phenoxy substituents : Replace 4-fluorophenoxy with chloro or trifluoromethyl groups.
  • Ethyl linker modifications : Test methyl or propyl spacers.
    Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ values) or steric parameters .

Advanced Research Questions

Q. How can computational docking elucidate interactions between this compound and bacterial target proteins (e.g., PanK)?

  • Methodology :

Protein Preparation : Retrieve PanK structure (PDB ID) and remove co-crystallized ligands. Add hydrogens and optimize protonation states using tools like AutoDock Tools.

Ligand Preparation : Generate 3D conformers of the compound with Open Babel; assign Gasteiger charges.

Docking : Use AutoDock Vina with a grid box centered on the active site (MetaPocket-predicted). Validate poses via RMSD clustering and compare binding energies to known inhibitors (e.g., ZVT derivatives) .

Q. How to resolve contradictions between spectral data (e.g., NMR vs. crystallography) for this compound?

  • Methodology :

  • Dynamic Effects : If NMR shows averaged signals (e.g., rotameric flexibility in the ethyl linker), perform variable-temperature NMR to slow conformational exchange.
  • Crystallographic Artifacts : Check for disorder in crystal structures using SHELXL’s refinement tools. Compare multiple crystal forms (polymorphs) to confirm static vs. dynamic structural features .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

  • Methodology :

  • ADME Profiling :
  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS.
  • Half-life : Conduct rodent PK studies with IV/PO dosing; use non-compartmental analysis (WinNonlin) for clearance and volume of distribution.
  • Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs (e.g., liver, lungs) .

Q. How to design stability studies under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to:
  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hrs.
  • Oxidative stress : 3% H₂O₂.
  • Light exposure : ICH Q1B guidelines (UV/vis light).
  • Analytical Monitoring : Use stability-indicating HPLC methods to track degradation products (e.g., oxazole ring opening or methoxy demethylation) .

Methodological Considerations for Data Presentation

  • Tables :

    ParameterSynthetic Condition 1Synthetic Condition 2
    SolventDMFTHF
    Yield (%)7258
    Purity (HPLC, %)98.595.2
  • Key References :

    • SHELX refinement protocols for crystallographic data .
    • Reaction optimization for oxazole carboxamides .
    • Docking strategies for bacterial enzyme targets .

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